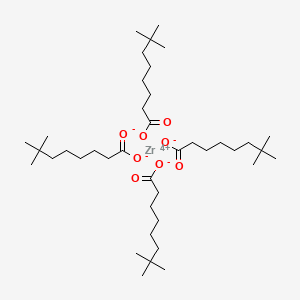
Motretinide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of motretinide involves the reaction of N-ethyl-3-methoxy-2-methyl-1,2,3,4-tetradehydro-17-norretinamide with various reagents under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the preparation involves the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch reactors. The process includes the purification of the compound through crystallization or chromatography to ensure high purity and yield. The final product is then formulated into topical creams or gels for medical use .
Chemical Reactions Analysis
Types of Reactions: Motretinide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced analogs.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced analogs of this compound .
Scientific Research Applications
Motretinide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study retinoid chemistry and its interactions with various reagents.
Biology: Investigated for its role in cell differentiation and proliferation.
Medicine: Primarily used in the treatment of acne and other skin conditions. It is also being studied for its potential in treating other dermatological disorders.
Industry: Utilized in the formulation of topical creams and gels for medical use
Mechanism of Action
Motretinide is compared with other retinoids such as:
Tretinoin: A first-generation retinoid known for its effectiveness in treating acne but with higher irritative potential.
Isotretinoin: Another first-generation retinoid used for severe acne but with significant systemic side effects.
Adapalene: A third-generation retinoid with similar applications but different receptor binding profiles.
Tazarotene: A third-generation retinoid used for psoriasis and acne with a different mechanism of action.
Uniqueness: this compound is unique due to its specific activation of retinoic acid receptor alpha (RAR-α) and its lower irritative potential compared to tretinoin. This makes it a preferred choice for patients with sensitive skin .
Comparison with Similar Compounds
- Tretinoin
- Isotretinoin
- Adapalene
- Tazarotene
- Bexarotene
- Alitretinoin
Motretinide’s unique properties and applications make it a valuable compound in dermatological treatments and scientific research.
Properties
CAS No. |
54757-59-4 |
|---|---|
Molecular Formula |
C23H31NO2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C23H31NO2/c1-8-24-23(25)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(26-7)20(6)19(21)5/h9-15H,8H2,1-7H3,(H,24,25)/b11-9+,13-12+,16-10+,17-14+ |
InChI Key |
IYIYMCASGKQOCZ-DJRRULDNSA-N |
SMILES |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
Isomeric SMILES |
CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C |
Canonical SMILES |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
Key on ui other cas no. |
56281-36-8 |
Synonyms |
motretinide Ro 11-1430 Ro 11-1430, (all-E)-isomer Tasmaderm TMMP ethyl ester TMMP-ERA trimethylmethoxyphenyl-N-ethyl retinamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2,4]Triazolo[3,4-a]phthalazin-3-ol](/img/structure/B1637982.png)




![Benzenamine, 4-[2-(4-nitrophenyl)ethenyl]-N-octadecyl-](/img/structure/B1638004.png)






